(4R,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
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Overview
Description
(4R,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a cyclopropyl group attached to a pyridine ring, along with two phenyl groups and a dihydrooxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the cyclopropyl group. The dihydrooxazole ring is then formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridine rings.
Reduction: Reduction reactions could target the oxazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4R,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
The compound could be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicinal chemistry, such compounds are often investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4R,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole would depend on its specific interactions with biological targets. This could involve binding to specific receptors or enzymes, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4R,5R)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
- (4R,5R)-2-(6-Ethylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
Uniqueness
The presence of the cyclopropyl group in (4R,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole may confer unique steric and electronic properties, potentially leading to distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(4R,5R)-2-(6-cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-3-8-17(9-4-1)21-22(18-10-5-2-6-11-18)26-23(25-21)20-13-7-12-19(24-20)16-14-15-16/h1-13,16,21-22H,14-15H2/t21-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFIGMWTXXEXPF-FGZHOGPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC(=CC=C2)C3=N[C@@H]([C@H](O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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